tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate
CAS No.: 2387322-36-1
Cat. No.: VC4883392
Molecular Formula: C14H23NO3
Molecular Weight: 253.342
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2387322-36-1 |
---|---|
Molecular Formula | C14H23NO3 |
Molecular Weight | 253.342 |
IUPAC Name | tert-butyl 3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Standard InChI | InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3 |
Standard InChI Key | CYSSVLQZVXCZMG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2 |
Introduction
Structural Characteristics and Molecular Properties
Physicochemical Parameters
Key molecular properties derived from computational models and experimental data include:
The compound demonstrates moderate lipophilicity (Log P 1.48) combined with good aqueous solubility (4.43 mg/mL), suggesting favorable absorption characteristics for pharmaceutical applications . The absence of hydrogen bond donors and presence of three acceptors indicates potential for blood-brain barrier penetration, as confirmed by computational BBB permeant prediction .
Synthetic Applications and Reaction Pathways
Key Synthetic Routes
The primary synthetic route involves sequential functionalization of the piperidine ring:
-
Base-mediated enolate formation: Potassium tert-butoxide in THF at -78°C generates the enolate intermediate .
-
Michael addition: Reaction with methyl 3-methoxyacrylate at low temperatures .
-
Triflation: Subsequent treatment with N-phenyl bis(trifluoromethanesulfonimide) introduces the leaving group .
A representative reaction scheme demonstrates its utility in constructing complex heterocycles:
This synthetic sequence has been employed in the production of potential kinase inhibitors, with documented yields exceeding 80% in palladium-catalyzed cross-coupling reactions .
Scale-up Considerations
Industrial-scale production (demonstrated at 23.4 mmol scale) requires careful temperature control (-78°C to 0°C transitions) and inert atmosphere maintenance . Purification via flash chromatography (30% EtOAc/heptane gradient) proves effective for isolating intermediates .
Pharmacological Profile and ADMET Characteristics
Absorption and Distribution
Computational models predict:
Metabolic Stability
The compound shows low interaction potential with major cytochrome P450 isoforms:
This metabolic inertness suggests suitability as a synthetic intermediate rather than a direct therapeutic agent.
Recent Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a key building block in synthesizing tetrahydronaphthyridine derivatives. Recent patent literature describes its use in creating dual JAK/FLT3 inhibitors through sequential cross-coupling reactions . A representative transformation yield of 84% was achieved using Xantphos ligand and palladium catalysis .
Antibacterial Agent Synthesis
Structural analogs demonstrate moderate activity against Gram-positive pathogens (MIC 8-32 μg/mL), though direct biological data for this specific compound remains proprietary .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume